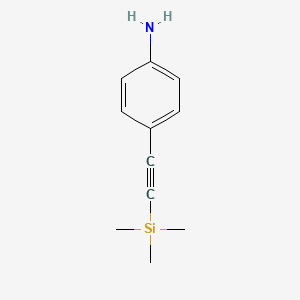

N,4-diethylaniline

Descripción general

Descripción

Molecular Structure Analysis

The molecular weight of N,4-diethylaniline is 149.2328 . The IUPAC Standard InChI is InChI=1S/C10H15N/c1-3-11(4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 . The IUPAC Standard InChIKey is GGSUCNLOZRCGPQ-UHFFFAOYSA-N . The CAS Registry Number is 91-66-7 .Physical And Chemical Properties Analysis

N,4-diethylaniline is insoluble in water . It has a flash point of 185°F . It is strongly corrosive and irritating to skin, eyes, and mucous membranes .Aplicaciones Científicas De Investigación

Enzymatic Blood Glucose Determination

- Scientific Field: Clinical Chemistry

- Summary of Application: N,N-diethylaniline is used in the enzymatic determination of blood glucose levels. It plays a crucial role in the colorimetric method of glucose detection .

- Methods of Application: The hydrogen peroxide produced from glucose by glucose oxidase action at pH 7 is determined by the peroxidase oxidative coupling of N,N-diethylaniline with 4-amino-antipyrine. A 20-µl sample of plasma or serum is reacted at room temperature for 10 min .

- Results: The sensitivity of the method is such that 60 µg of glucose (300 mg/dl) in a final volume of 5 ml gives an absorbance of 0.8 at 553 nm with a 1-cm cell. Absorbances are linearly related to glucose concentrations as high as 10.00 g/liter .

Intermediate in Pharmaceuticals

- Scientific Field: Pharmaceutical Chemistry

- Summary of Application: N,N-diethylaniline is used as an intermediate in the synthesis of various pharmaceuticals .

- Methods of Application: It acts as a reaction catalyst in the synthesis process .

- Results: The specific outcomes depend on the particular pharmaceutical being synthesized .

Intermediate in Dyes

- Scientific Field: Dye Chemistry

- Summary of Application: N,N-diethylaniline is a precursor to several dyes and other commercial products .

- Methods of Application: It is used in the synthesis of dyes such as brilliant green, Patent blue VE, Patent blue V, and Ethyl violet .

- Results: The specific outcomes depend on the particular dye being synthesized .

Reaction Catalyst

- Scientific Field: Organic Chemistry

- Summary of Application: N,N-diethylaniline has been used as a catalyst in Friedel-Crafts reactions .

- Methods of Application: It is used in the reaction of aniline with ethanol over an industrial niobic acid catalyst in a fixed bed reactor at atmospheric pressure and 220–260 °C .

- Results: The main products, N-ethylaniline and N,N-diethylaniline were formed consecutively .

Reducing Agent in Organic Synthesis

- Scientific Field: Organic Synthesis

- Summary of Application: The complex diethylaniline·borane (DEANB) is used as a reducing agent in organic synthesis .

- Methods of Application: The specific methods of application depend on the particular synthesis process .

- Results: The specific outcomes depend on the particular synthesis process .

Polymerization Catalyst

- Scientific Field: Polymer Chemistry

- Summary of Application: N,N-diethylaniline is used as a catalyst in the polymerization of certain types of polymers .

- Methods of Application: It is added to the monomer mixture during the polymerization process to speed up the reaction .

- Results: The specific outcomes depend on the particular polymer being synthesized .

Agrochemicals

- Scientific Field: Agrochemistry

- Summary of Application: While specific uses of N,N-diethylaniline in agrochemicals are not well-documented, similar compounds have been used in the formulation of certain pesticides and herbicides .

- Methods of Application: The specific methods of application depend on the particular agrochemical process .

- Results: The specific outcomes depend on the particular agrochemical process .

Coatings

- Scientific Field: Coating Technology

- Summary of Application: N,N-diethylaniline may be used in the formulation of certain types of coatings .

- Methods of Application: It is mixed with other components to form the coating material .

- Results: The specific outcomes depend on the particular coating being formulated .

Adhesives

- Scientific Field: Adhesive Technology

- Summary of Application: N,N-diethylaniline may be used in the formulation of certain types of adhesives .

- Methods of Application: It is mixed with other components to form the adhesive material .

- Results: The specific outcomes depend on the particular adhesive being formulated .

Safety And Hazards

N,4-diethylaniline is moderately toxic by inhalation, absorption, and ingestion . It can cause damage to organs through prolonged or repeated exposure . It may be fatal if inhaled, swallowed, or absorbed through the skin . Exposure can cause nausea, dizziness, headache, damage to the eyes, and blood effects .

Propiedades

IUPAC Name |

N,4-diethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-3-9-5-7-10(8-6-9)11-4-2/h5-8,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FULYIGBEGXLDLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10423923 | |

| Record name | N-ethyl-p-Ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,4-diethylaniline | |

CAS RN |

4960-26-3 | |

| Record name | N-ethyl-p-Ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,7-Dichlorobenzo[d]thiazole](/img/structure/B1312334.png)

![Pyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B1312353.png)

![6-Phenyl-1-oxaspiro[2.5]octane](/img/structure/B1312355.png)